Ammonium cerium(III) nitrate tetrahydrate

Vue d'ensemble

Description

Ammonium cerium(III) nitrate tetrahydrate is a highly water-soluble crystalline cerium source compatible with nitrates and mid to lower (acidic) pH . It is generally immediately available in most volumes . It is also a useful oxidant for organic synthesis .

Synthesis Analysis

In one study, nanoceria was prepared with cerium (III) nitrate as a source of cerium, and deionized water and alcohol were used to form the cerium precursor solution .Molecular Structure Analysis

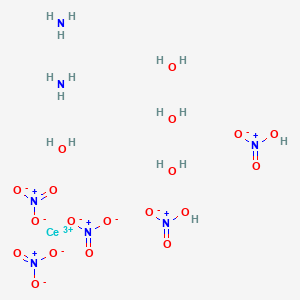

The molecular formula of this compound is CeH16N7O19 . The number of electrons in each of cerium’s shells is 2, 8, 18, 19, 9, 2 and its electron configuration is [Xe]4f 2 6s 2 .Chemical Reactions Analysis

This compound is characterized chemically by having two valence states, the +3 cerous and +4 ceric states . It is a useful oxidant for organic synthesis .Physical and Chemical Properties Analysis

This compound is a white crystalline substance . It is very soluble in water .Applications De Recherche Scientifique

1. Synthetic Transformations

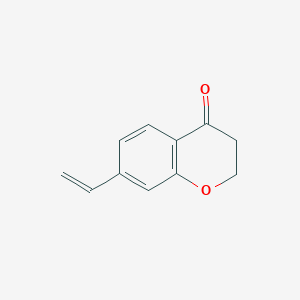

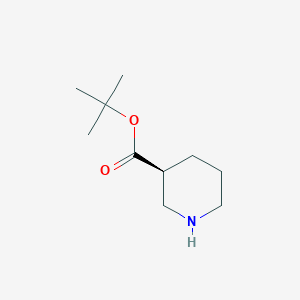

Ammonium cerium(IV) nitrate (CAN) is recognized for its role in facilitating oxidative electron transfer, leading to significant advancements in synthetic transformations. It's particularly useful in carbon-carbon and carbon-heteroatom bond-forming reactions. This has enabled the one-pot synthesis of dihydrofurans, tetrahydrofurans, and aminotetralins, highlighting its versatility in organic synthesis (Nair, Balagopal, Rajan, & Mathew, 2004).

2. Photoluminescence and Photonic Absorbance

Research involving the synthesis of cerium molybdenum oxide (Ce2(MoO4)3) nanoparticles using cerium (III) nitrate hexahydrate and ammonium molybdate tetrahydrate has revealed notable photonic properties. These include the observation of direct energy gaps and blue emission at specific wavelengths, suggesting potential applications in photonic devices (Maisang, Phuruangrat, Thongtem, & Thongtem, 2018).

3. Nanostructure Formation

The formation of cerium oxide nanoparticles with a narrow size distribution has been achieved using cerium nitrate and ammonium reagents. These nanoparticles exhibit unique properties like lattice expansion with decreasing particle size, which could have implications in various nanotechnology applications (Zhang et al., 2002).

4. Catalytic Deprotection

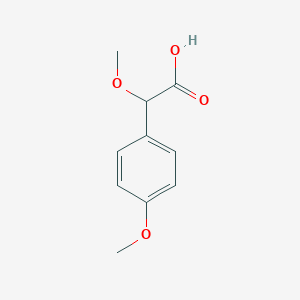

Cerium(IV) ammonium nitrate (CAN) has been shown to be an effective catalyst for the deprotection of ketals and acetals. Its utility lies in its mild yet powerful reactivity, which is compatible with a variety of functional groups, highlighting its potential in organic synthesis and drug development processes (Ates et al., 2003).

Mécanisme D'action

Target of Action

Ammonium cerium(III) nitrate tetrahydrate is primarily used as an oxidizing agent in organic synthesis . It targets various functional groups, including alcohols, phenols, ethers, and C-H bonds, especially those that are benzylic .

Mode of Action

The compound interacts with its targets through oxidation reactions . In these reactions, cerium(IV) is converted to cerium(III), a one-electron change, signaled by the fading of the solution color from orange to a pale yellow .

Biochemical Pathways

It is known to be involved in the synthesis of quinoxaline derivatives, which are useful as dna cleaving agents, dyes, and organic semiconductors .

Result of Action

The oxidation reactions catalyzed by this compound result in the transformation of various functional groups. For instance, it can cause alkenes to undergo dinitroxylation . It is also used to release organic ligands from metal carbonyls .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. For example, the outcome of the dinitroxylation of alkenes is known to be solvent-dependent . Furthermore, the compound is water-soluble and its solubility can affect its reactivity .

Safety and Hazards

Ammonium cerium(III) nitrate tetrahydrate may intensify fire as it is an oxidizer . It causes skin irritation and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn when handling this chemical .

Analyse Biochimique

Biochemical Properties

Ammonium cerium(III) nitrate tetrahydrate plays a significant role in biochemical reactions. It is used to release organic ligands from metal carbonyls, whereby the metal is oxidized, and the organic ligand is released

Cellular Effects

It is known to be used in organic synthesis and to release organic ligands from metal carbonyls , but its specific effects on cell function, signaling pathways, gene expression, and cellular metabolism are not clearly defined in the literature.

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as an oxidant in organic synthesis . It is used to release organic ligands from metal carbonyls, leading to the oxidation of the metal and the release of the organic ligand

Propriétés

IUPAC Name |

azane;cerium(3+);nitric acid;trinitrate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2HNO3.3NO3.2H3N.4H2O/c;5*2-1(3)4;;;;;;/h;2*(H,2,3,4);;;;2*1H3;4*1H2/q+3;;;3*-1;;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZRMAXALRCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH16N7O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

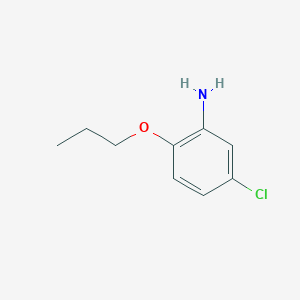

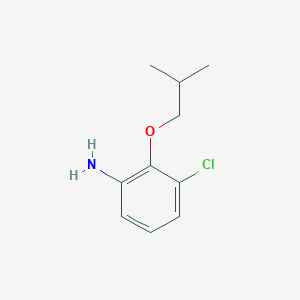

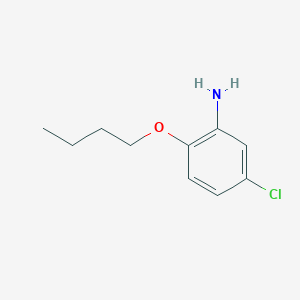

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3097225.png)

![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)

![2-[(3-Methylphenyl)carbamoylamino]propanoic acid](/img/structure/B3097322.png)